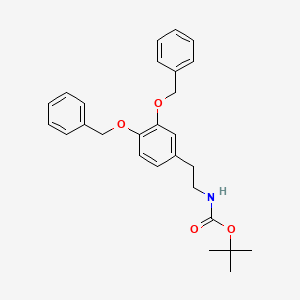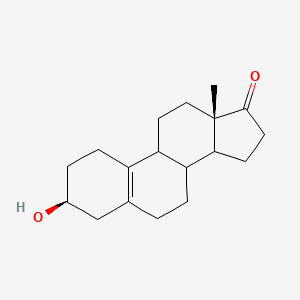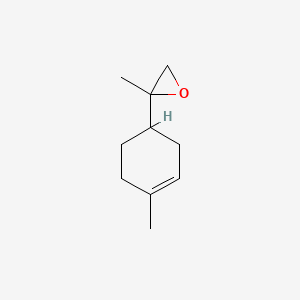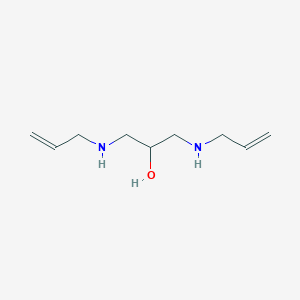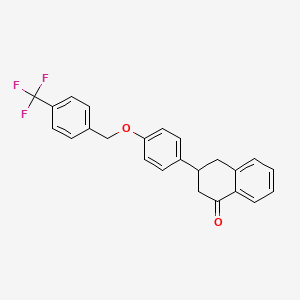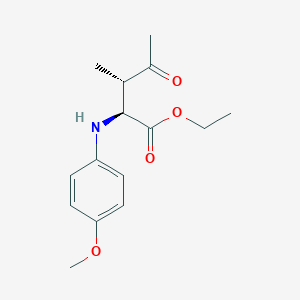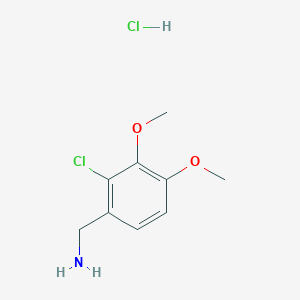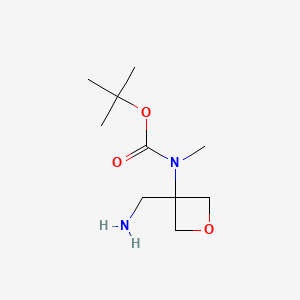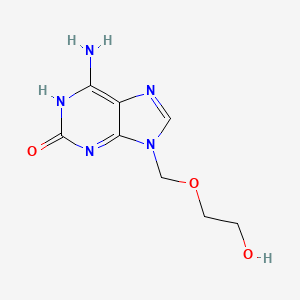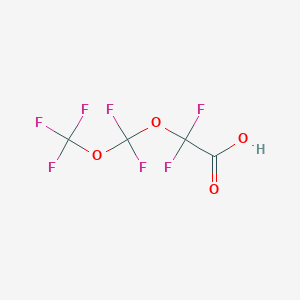
PFO2HxA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2-hexanoic acid (PFO2HxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic chemicals known for their persistence in the environment and resistance to degradation. These compounds are widely used in various industrial applications due to their unique properties, such as resistance to heat, water, and oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-hexanoic acid typically involves the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis. The reaction conditions often require the use of strong acids or bases and high temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of perfluoro-2-hexanoic acid involves large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of perfluoro-2-hexanoic acid can produce perfluoroalkyl carboxylic acids, while reduction can yield perfluoroalkyl alcohols .
Scientific Research Applications
Perfluoro-2-hexanoic acid has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of perfluoro-2-hexanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt normal cellular functions, leading to potential toxic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with thyroid hormone pathways and other endocrine functions .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide dimer acid (HFPO-DA)
Uniqueness
Perfluoro-2-hexanoic acid is unique due to its shorter carbon chain length compared to other PFAS, which may result in different environmental and biological behaviors. It is considered a replacement for longer-chain PFAS due to its potentially lower bioaccumulation and toxicity .
Properties
CAS No. |
39492-88-1 |
|---|---|
Molecular Formula |
CF3(OCF2)2COOH C4HF7O4 |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |
InChI Key |
GCSHTDCBGCURHU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
